2-Amino-4,5-dichlorobenzothiazole
Overview
Description
2-Amino-4,5-dichlorobenzothiazole is a chemical compound with the molecular formula C7H4Cl2N2S . It has a molecular weight of 219.09 g/mol . The IUPAC name for this compound is 4,5-dichloro-1,3-benzothiazol-2-amine .
Molecular Structure Analysis
The InChI code for this compound is InChI=1S/C7H4Cl2N2S/c8-3-1-2-4-6 (5 (3)9)11-7 (10)12-4/h1-2H, (H2,10,11)
. Its canonical SMILES string is C1=CC (=C (C2=C1SC (=N2)N)Cl)Cl
.
Physical and Chemical Properties Analysis
This compound has a topological polar surface area of 67.2 Ų . It has one hydrogen bond donor and three hydrogen bond acceptors . It does not have any rotatable bonds . The exact mass and monoisotopic mass of the compound are both 217.9472247 g/mol .
Scientific Research Applications
Pharmacological and Therapeutic Applications
2-Amino-4,5-dichlorobenzothiazole, as part of the broader 2-aminothiazole (2-AT) category, is a significant pharmacophore in medicinal chemistry and drug discovery. The 2-AT core has been utilized in a wide range of therapeutic areas, with newly identified compounds showing potential in treating cancer, tumors, diabetes, and seizures (Das, Sikdar, & Bairagi, 2016).
Prion Disease Treatment
Specific 2-aminothiazoles have demonstrated antiprion activity in prion-infected neuroblastoma cell lines. A particular analogue exhibited significant potency and was able to achieve high brain concentrations in animals, positioning 2-aminothiazoles as promising leads for prion disease therapeutics (Gallardo-Godoy et al., 2011).
Synthesis Modifications
The derivatives of 2-amino-4-phenylthiazole, a compound related to this compound, have shown a broad spectrum of biological activities. Microwave irradiation has been studied to expedite the synthesis of these derivatives, potentially impacting the efficiency of developing new pharmaceuticals (Khrustalev, 2009).
Diverse Biological Activities
2-Aminothiazoles, including this compound, are vital for synthesizing various biologically active molecules. They have been used as precursors in creating sulfur drugs, biocides, fungicides, dyes, chemical reaction accelerators, and intermediates in antibiotic synthesis. Their role as corrosion inhibitors for steel protection is also notable (Khalifa, 2018).
Antitumor Properties
2-Aminothiazoles have been studied for their antitumor properties, particularly in the context of breast and ovarian cancers. This research focuses on overcoming limitations posed by drug lipophilicity through amino acid conjugation, making these compounds potentially suitable for clinical evaluation (Bradshaw et al., 2002).
Safety and Hazards
2-Amino-4,5-dichlorobenzothiazole may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound . It should be stored in a well-ventilated place and the container should be kept tightly closed .
Mechanism of Action
Target of Action
It’s known that 2-aminobenzothiazole derivatives have gained popularity due to their prominent medicinal importance .
Mode of Action
2-Amino-4,5-dichlorobenzothiazole serves as a reactant or a reaction intermediate for affording various fused heterocycles . The NH2 and endocyclic N functions of 2-aminobenzothiazole are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .
Biochemical Pathways
2-aminobenzothiazole derivatives are known to have potent pharmacological activities .
Result of Action
It’s known that 2-aminobenzothiazole derivatives have a wide range of biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
It is known that benzothiazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the benzothiazole derivative and the biomolecule it interacts with .
Cellular Effects
Benzothiazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzothiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4,5-dichloro-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2S/c8-3-1-2-4-6(5(3)9)11-7(10)12-4/h1-2H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOFXJZIUQGHTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1SC(=N2)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349883 | |
Record name | 2-amino-4,5-dichlorobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1849-71-4 | |
Record name | 2-amino-4,5-dichlorobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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